3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 4-phenylbutanoyl chloride with pyrrolidine under basic conditions to form the pyrrolidinyl intermediate.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to introduce the fluorophenyl group.
Cyclization to Form the Oxadiazole Ring: The final step involves the cyclization of the intermediate with hydrazine hydrate and a suitable oxidizing agent to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- 3-(4-Bromophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole imparts unique electronic properties compared to its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-18-13-11-17(12-14-18)21-24-22(28-25-21)19-9-5-15-26(19)20(27)10-4-8-16-6-2-1-3-7-16/h1-3,6-7,11-14,19H,4-5,8-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYQTCUKDMFUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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